Tak-901

Aurora Kinase Binding Kinetics Mitosis

TAK-901 is an investigational multitargeted Aurora kinase inhibitor. A common research pain point is confounding off-target signals from pan-Aurora agents that potently hit JAK2, c-Src, or Abl, obscuring phenotype interpretation. TAK-901 eliminates this noise with 20-fold weaker cellular activity against Src and Bcr-Abl relative to Aurora B, enabling clean Aurora pathway interrogation. • Balanced Aurora A/B inhibition (IC50 21/15 nM) with unique time-dependent tight-binding on Aurora B (Kd 0.02 nM, t1/2 920 min) for prolonged target occupancy. • Validated in vivo benchmark: complete tumor regression in A2780 ovarian cancer xenograft model. • EPHA2 dual-mechanism tool for prostate cancer studies; engagement confirmed by mutagenesis. • Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C28H32N4O3S
Molecular Weight 504.6 g/mol
CAS No. 934541-31-8
Cat. No. B1684297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-901
CAS934541-31-8
SynonymsTAK901, TAK-901, TAK 901
Molecular FormulaC28H32N4O3S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C
InChIInChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)
InChIKeyWKDACQVEJIVHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-901 (CAS 934541-31-8) Procurement Guide: A Multitargeted Aurora Kinase Inhibitor with Differentiated Binding Kinetics and Preclinical Efficacy


TAK-901 (CAS 934541-31-8) is an investigational small-molecule inhibitor belonging to the azacarboline chemotype, characterized as a multitargeted Aurora kinase inhibitor with preferential activity against Aurora B over Aurora A [1]. It inhibits Aurora A and Aurora B with IC50 values of 21 nM and 15 nM, respectively, and exhibits time-dependent, tight-binding inhibition uniquely on Aurora B (Kd = 0.02 nM, t1/2 = 920 minutes) [2]. The compound has completed Phase I clinical evaluation for advanced solid tumors and hematologic malignancies (NCT00935844, NCT00807677) [3].

Why Generic Aurora Inhibitor Substitution is Not Advisable for TAK-901 (CAS 934541-31-8) Research Applications


Aurora kinase inhibitors are not interchangeable due to distinct selectivity profiles and binding kinetics that profoundly impact cellular and in vivo outcomes. TAK-901 differentiates itself through a unique combination of balanced dual Aurora A/B inhibition with time-dependent tight-binding on Aurora B (Kd = 0.02 nM) [1], potent in vivo tumor regression not universally observed across the class [2], and a validated lack of potent inhibition against JAK2, c-Src, and Abl kinases, which reduces off-target liabilities associated with alternative pan-Aurora agents . Furthermore, recent evidence identifies EPHA2 as a novel target in prostate cancer models, a mechanism not shared by classical Aurora inhibitors [3]. Substitution with a single-target or alternative multi-target Aurora inhibitor may therefore alter experimental outcomes in terms of polyploidy induction, pathway inhibition, and in vivo efficacy.

TAK-901 (CAS 934541-31-8) Quantitative Differentiation Evidence: Comparative Analysis of Binding, Selectivity, In Vivo Efficacy, and Alternative Targets


Dual Aurora A/B Inhibition with Unique Aurora B Tight-Binding Kinetics Differentiates TAK-901 from Selective Aurora A or B Agents

TAK-901 exhibits balanced nanomolar inhibition of both Aurora A (IC50 = 21 nM) and Aurora B (IC50 = 15 nM), but uniquely displays time-dependent, tight-binding inhibition on Aurora B (Kd = 0.02 nM, t1/2 = 920 minutes) not observed with Aurora A [1]. In contrast, Alisertib (MLN8237) is highly selective for Aurora A (IC50 = 1.2 nM) over Aurora B (IC50 = 396.5 nM, >200-fold selectivity) , while Barasertib (AZD1152-HQPA) is a potent Aurora B-selective inhibitor (IC50 = 0.37 nM) with >3000-fold selectivity over Aurora A . The tight-binding characteristic of TAK-901 on Aurora B may confer sustained target engagement and distinct pharmacodynamic effects not recapitulated by either selective agent.

Aurora Kinase Binding Kinetics Mitosis Cell Cycle

Favorable Selectivity Profile: TAK-901 Spares JAK2, c-Src, and Abl Kinases Implicated in Off-Target Effects of Pan-Aurora Inhibitors

TAK-901 demonstrates minimal or no potent inhibition of cellular JAK2, c-Src, and Abl kinases [1]. This contrasts with pan-Aurora inhibitors such as Danusertib (PHA-739358), which exhibits potent activity against Abl (IC50 = 25 nM) and other kinases , and Tozasertib (VX-680), which inhibits Abl and FLT3 with significant potency . While TAK-901 does inhibit FLT3 and FGFR2 in cells, its activity against cellular Src and Bcr-Abl is 20-fold weaker than its Aurora B inhibition [1]. This refined selectivity may reduce confounding signaling effects in experiments where JAK/STAT or Src pathway modulation is undesirable.

Kinase Selectivity Off-Target Effects JAK/STAT Src Family

Complete Tumor Regression in A2780 Ovarian Cancer Xenograft Model: A Differentiating In Vivo Efficacy Benchmark

In rodent xenograft studies, TAK-901 induced complete tumor regression in the A2780 ovarian cancer model [1]. This level of efficacy is not uniformly reported across Aurora inhibitors. For example, Barasertib demonstrates tumor growth inhibition in SCLC xenografts but complete regression is not consistently observed [2]. Similarly, Danusertib shows efficacy in various models but complete regression is less documented [3]. TAK-901 also exhibited potent activity against HCT116 colon and H460 lung xenografts [1]. The ability to achieve complete regression in a well-characterized model provides a quantitative benchmark for procurement decisions when in vivo proof-of-concept is required.

In Vivo Efficacy Xenograft Ovarian Cancer Tumor Regression

Novel EPHA2 Target Engagement in Prostate Cancer: A Mechanism Not Shared by Classical Aurora Inhibitors

A 2025 study identified EPHA2 as a novel therapeutic target of TAK-901 in prostate cancer models, demonstrating that anti-proliferative effects were reversed upon mutation of TAK-901 binding sites on EPHA2 [1]. This mechanism is distinct from the compound's Aurora B inhibition and has not been reported for other Aurora kinase inhibitors such as Alisertib, Barasertib, Danusertib, or Tozasertib [2]. In prostate cancer cells, TAK-901 inhibited proliferation, colony formation, and migration, induced apoptosis, and caused G2/M-phase arrest via CHK1 activation [1]. This dual-mechanism profile (Aurora B inhibition plus EPHA2 antagonism) provides a unique experimental tool for investigating prostate cancer biology and potentially overcoming resistance mechanisms.

EPHA2 Prostate Cancer Alternative Target CHK1 Pathway

TAK-901 (CAS 934541-31-8) High-Impact Application Scenarios Based on Validated Differentiation Evidence


Preclinical Proof-of-Concept Studies Requiring Sustained Aurora B Engagement and Dual Isoform Inhibition

TAK-901's balanced Aurora A/B inhibition (IC50 21/15 nM) and unique time-dependent tight-binding on Aurora B (Kd 0.02 nM, t1/2 920 min) make it the compound of choice for studies where prolonged target occupancy is critical. This profile is ideal for evaluating combination strategies with agents that require mitotic arrest, such as BCL-xL inhibitors, where TAK-901-induced polyploidy sensitizes cells [1].

In Vivo Xenograft Efficacy Models Aiming for Complete Tumor Regression

Investigators requiring a stringent in vivo efficacy endpoint should prioritize TAK-901. Its demonstrated ability to induce complete tumor regression in the A2780 ovarian cancer xenograft model provides a validated benchmark for anti-tumor activity not consistently achieved by other Aurora inhibitors [2]. This model is suitable for evaluating pharmacokinetic/pharmacodynamic relationships and combination regimens.

Prostate Cancer Research Focusing on EPHA2-Driven Pathways or Overcoming Aurora Inhibitor Resistance

For studies investigating EPHA2 biology in prostate cancer or mechanisms of resistance to conventional Aurora inhibitors, TAK-901 offers a unique dual-mechanism tool. Its validated EPHA2 engagement, confirmed by mutagenesis studies, allows interrogation of EPHA2-dependent signaling and G2/M arrest via CHK1 activation [3]. This scenario is distinct from experiments using selective Aurora A or B inhibitors.

Kinase Selectivity Profiling Experiments Requiring Minimal JAK/STAT or Src Pathway Confounding

When the research objective requires clean Aurora pathway interrogation without confounding effects from JAK2, c-Src, or Abl inhibition, TAK-901 is the preferred tool. Its 20-fold weaker activity against cellular Src and Bcr-Abl compared to Aurora B [4] reduces off-target signaling noise, enabling more accurate interpretation of Aurora-specific phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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